2-Chloro-8-methylquinoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

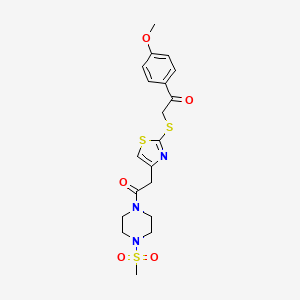

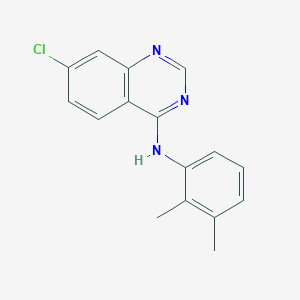

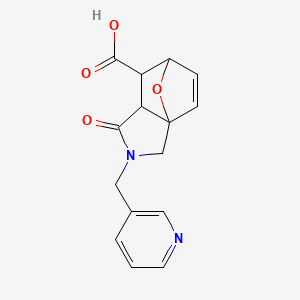

“2-Chloro-8-methylquinoline-7-carboxylic acid” is a compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The compound contains a chlorine atom, a methyl group, and a carboxylic acid group attached to the quinoline core .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Wissenschaftliche Forschungsanwendungen

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

Research demonstrates the utility of carboxylic acid derivatives, including those related to quinoline carboxylic acids, in auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds. This process employs aryl or alkyl iodide coupling partners and a palladium acetate catalyst, indicating the potential of quinoline carboxylic acid derivatives in facilitating selective monoarylation and alkylation, enhancing the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Photodegradation Studies

The photodegradation of quinolinecarboxylic herbicides, closely related to "2-Chloro-8-methylquinoline-7-carboxylic acid", was explored, showing how UV irradiation can lead to rapid degradation through a decarboxylation reaction. This study illuminates the environmental fate and the potential for remediation of such compounds when exposed to sunlight or UV light (Pinna & Pusino, 2012).

Antimicrobial Activity

Another study focused on the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives via microwave-irradiated methods, showing significant antimicrobial activity against a broad spectrum of microorganisms. This research underscores the potential of quinoline carboxylic acid derivatives as key scaffolds in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Phosphorescent Emission Studies

Quinoline carboxylic acid analogs have been studied for their photophysical properties, specifically their phosphorescent emissions. Such studies are crucial for the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the role of quinoline carboxylic acids in materials science (Małecki et al., 2015).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives based on quinoline carboxylic acids revealed interesting antibacterial activity, particularly against gram-positive strains such as S. aureus. These findings emphasize the significance of quinoline carboxylic acid derivatives in developing new antibacterial drugs (Al-Hiari et al., 2007).

Eigenschaften

IUPAC Name |

2-chloro-8-methylquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZOKDNUYSUUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)

![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide](/img/structure/B2734400.png)

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)